Hyaluronate Tetrasaccharide
Overview
Description
Hyaluronate Tetrasaccharide is an unbranched polysaccharide of repeating disaccharides consisting of d-glucuronic acid and N-acetyl-d-glucosamine . It has strong water-retaining ability and visco-elastic properties, which have been broadly utilized in medical applications . It is an important constituent of the extracellular matrix .
Synthesis Analysis
Hyaluronan, which can be biotechnologically produced in large scale, is an attractive starting polymer for chemical modifications . Different synthesis strategies are used for modulating the biological as well as material properties of this polysaccharide . Current advances and challenges of derivatization reactions target the primary and secondary hydroxyl groups or carboxylic acid groups and the N-acetyl groups after deamidation .Molecular Structure Analysis
The molecular structure of Hyaluronate Tetrasaccharide is characterized by intramolecular hydrogen bonding . Its tertiary structure is sensitively dependent on its environment . The relative rigidity of the glycosidic bond and the intramolecular hydrogen bonds would tend to restrict rotational freedom and thus conformational variability .Chemical Reactions Analysis
The multifunctionality of Hyaluronate Tetrasaccharide combined with its limited solubility in organic solvents and its sensitivity to enzymatic and thermal degradation make the discovery of selective chemical reactions a challenge for the synthetic chemist . In principle, Hyaluronate Tetrasaccharide can be modified by two different methods, crosslinking, and conjugation .Physical And Chemical Properties Analysis
Hyaluronate Tetrasaccharide is highly soluble in aqueous media, especially at low pH, and it has a high rate of turnover in human tissue . At higher concentrations, Hyaluronate Tetrasaccharide forms physically crosslinked gels .Scientific Research Applications
Biomedical and Bioengineering Applications
Hyaluronic acid, inclusive of hyaluronate tetrasaccharide, has been extensively studied for its wide-ranging applications in bioengineering and biomedicine. Notably, its applications span from biorevitalizing skin cosmetics and joint fluid endoprostheses to polymeric scaffolds and wound dressings. The therapeutic effectiveness of hyaluronic acid-based preparations is closely tied to the molecular weight of the biopolymer, affecting its structural, physical, and physico-chemical properties in water solutions, as well as its degradability (Snetkov et al., 2020).
Synthesis and Biophysical Studies
Research into the synthesis of hyaluronan derivatives, including hyaluronate tetrasaccharide, has provided methodologies for creating labeled and functionalized derivatives. These derivatives serve a pivotal role in biophysical studies and surface modifications, laying the groundwork for the synthesis of higher oligomers of hyaluronan and facilitating studies on the biological activities of hyaluronan in various biomedical contexts (Rigol et al., 2013).
Chemical Modifications for Broad Biomedical Uses
The broad array of biomedical applications of hyaluronic acid, including HA-based materials for enhancing and controlling its therapeutic action, is largely due to the ease of chemical modification of this polysaccharide. Various methods have been developed for obtaining HA derivatives, each tailored for specific applications in areas such as viscosupplementation, eye surgery, drug delivery, and more (Schanté et al., 2011).
Hydrogel Formation and Biomedical Applications
Hyaluronic acid’s utility in forming hydrogels for biomedical applications is notable. These hydrogels, derived from the chemical crosslinking of HA, can take various physical forms and are employed in a range of preclinical and clinical settings. They are instrumental in delivering cells and therapeutic agents for tissue repair and regeneration. The transformation of HA into these various forms aligns with clinical, regulatory, and financial constraints, making HA-derived hydrogels viable for widespread clinical use (Burdick & Prestwich, 2011).
Promotion of Angiogenesis
Hyaluronan oligosaccharides, particularly hyaluronan tetrasaccharides, have been the focus of research due to their potential applications in medical treatments. Studies illustrate that the yield of hyaluronan tetrasaccharide can be optimized through the activity of specific enzymes like leech hyaluronidase. The derived hyaluronan tetrasaccharides have shown higher activity in promoting angiogenesis compared to other oligosaccharides, highlighting their potential utility in medical applications focusing on tissue regeneration and wound healing (Lv et al., 2016).
Safety And Hazards
Future Directions
Hyaluronate Tetrasaccharide and its derivatives play a significant role in biomedical research and applications, indicating the great promise for future innovative therapies . It is expected that the structural chemistry of Hyaluronate Tetrasaccharide will be further developed, contributing substantially to its applications .
properties
IUPAC Name |
(2R,3S,4S,5S,6R)-6-[(2S,3S,4R,5S,6S)-3-acetamido-2-[(2R,3S,4R,5S,6R)-6-[(3S,4R,5S,6S)-3-acetamido-2,5-dihydroxy-6-(hydroxymethyl)oxan-4-yl]oxy-2-carboxy-4,5-dihydroxyoxan-3-yl]oxy-5-hydroxy-6-(hydroxymethyl)oxan-4-yl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H44N2O23/c1-5(33)29-9-18(11(35)7(3-31)47-25(9)46)49-28-17(41)15(39)20(22(53-28)24(44)45)51-26-10(30-6(2)34)19(12(36)8(4-32)48-26)50-27-16(40)13(37)14(38)21(52-27)23(42)43/h7-22,25-28,31-32,35-41,46H,3-4H2,1-2H3,(H,29,33)(H,30,34)(H,42,43)(H,44,45)/t7-,8-,9-,10-,11+,12+,13-,14-,15+,16-,17-,18+,19+,20-,21+,22+,25?,26-,27+,28+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KIUKXJAPPMFGSW-NSFQZMNSSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1C(C(C(OC1O)CO)O)OC2C(C(C(C(O2)C(=O)O)OC3C(C(C(C(O3)CO)O)OC4C(C(C(C(O4)C(=O)O)O)O)O)NC(=O)C)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)N[C@H]1[C@H]([C@@H]([C@@H](O[C@H]1O[C@H]2[C@@H]([C@@H]([C@@H](O[C@H]2C(=O)O)O[C@H]3[C@@H]([C@@H](OC([C@H]3NC(=O)C)O)CO)O)O)O)CO)O)O[C@H]4[C@H]([C@H]([C@@H]([C@@H](O4)C(=O)O)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H44N2O23 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70659842 | |
Record name | alpha-L-Gulopyranuronosyl-(1->3)-2-acetamido-2-deoxy-alpha-L-gulopyranosyl-(1->4)-alpha-L-gulopyranuronosyl-(1->3)-2-acetamido-2-deoxy-L-gulopyranose | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70659842 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
776.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
CID 44630032 | |
CAS RN |
57282-61-8 | |
Record name | alpha-L-Gulopyranuronosyl-(1->3)-2-acetamido-2-deoxy-alpha-L-gulopyranosyl-(1->4)-alpha-L-gulopyranuronosyl-(1->3)-2-acetamido-2-deoxy-L-gulopyranose | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70659842 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Citations
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